molecular formula C6H14ClNO B1315185 3,5-Dimethylmorpholine hydrochloride CAS No. 256518-81-7

3,5-Dimethylmorpholine hydrochloride

Cat. No.: B1315185
CAS No.: 256518-81-7
M. Wt: 151.63 g/mol
InChI Key: SBXQYCSQVMVHQR-UHFFFAOYSA-N
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Description

3,5-Dimethylmorpholine hydrochloride is a crystalline, white or off-white solid with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

The synthesis of 3,5-Dimethylmorpholine hydrochloride involves the reaction of 3,5-dimethylmorpholine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

3,5-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethylmorpholine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,5-Dimethylmorpholine hydrochloride has found applications in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products

Mechanism of Action

The mechanism of action of 3,5-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3,5-Dimethylmorpholine hydrochloride can be compared with other similar compounds, such as:

    3,5-Dimethylmorpholine: The base form of the compound without the hydrochloride group.

    Morpholine: A related compound with a similar structure but without the methyl groups.

    4-Methylmorpholine: Another derivative with a single methyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

3,5-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXQYCSQVMVHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505256
Record name 3,5-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256518-81-7
Record name 3,5-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylmorpholine hydrochloride
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3,5-Dimethylmorpholine hydrochloride
Reactant of Route 4
3,5-Dimethylmorpholine hydrochloride
Reactant of Route 5
3,5-Dimethylmorpholine hydrochloride
Reactant of Route 6
3,5-Dimethylmorpholine hydrochloride

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